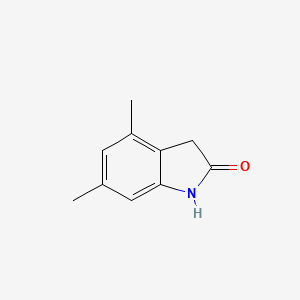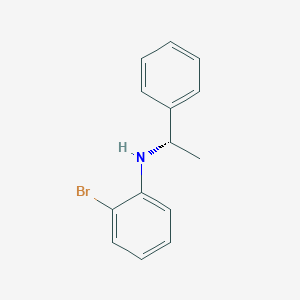
(2S)-pentane-1,2-diol
Overview
Description
(2S)-pentane-1,2-diol, also known as (S)-(+)-1,2-pentanediol, is a chiral secondary alcohol that has been widely used in various scientific research applications. This compound has two stereoisomers, (2R)-pentane-1,2-diol and this compound, with the latter being the biologically active form.
Scientific Research Applications
Dermatological Applications
(2S)-pentane-1,2-diol, compared with other diols like propane-1,2-diol, has been extensively studied for its application in dermatology. It has been found to be a safer and more effective substance for use in pharmaceutical formulations for topical administration. Its characteristics include enhancing drug delivery potency, possessing desirable pharmaceutical and cosmetic properties, and demonstrating an effective antimicrobial spectrum with low toxicity (Jacobsson Sundberg & Faergemann, 2008). Additionally, it has been identified as a potent percutaneous absorption enhancer, which could potentially be used to improve formulations for commonly used dermatological drugs (Faergemann, Wahlstrand, Hedner, Johnsson, Neubert, Nyström & Maibach, 2005).
Antimicrobial Properties
Pentane-1,5-diol shows high antimicrobial activities against bacteria, fungi, and viruses. It is particularly effective against multi-resistant bacteria, making it a promising compound for topical antimicrobial therapy (Faergemann, Hedner & Larsson, 2005). This property is significant given the increasing concern worldwide regarding resistance to traditional antimicrobials.
Chemical and Physical Properties
Studies on the surface properties of diluted aqueous solutions of this compound reveal insights into specific interactions at the molecular level. These interactions are essential for understanding the behavior of such diols in various applications, including pharmaceuticals and cosmetics (Gliński, Chavepeyer & Platten, 1999). Moreover, the study of hydrophobic interactions in aqueous solutions of alkan-1,2-diols, including pentane-1,2-diol, provides a deeper understanding of molecular behavior which is vital for designing effective pharmaceutical formulations (Andini, Castronuovo, Elia & Fasano, 1990).
properties
IUPAC Name |
(2S)-pentane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVRQHFDJLLWFE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)

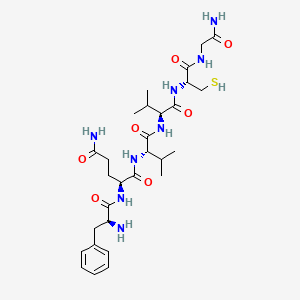
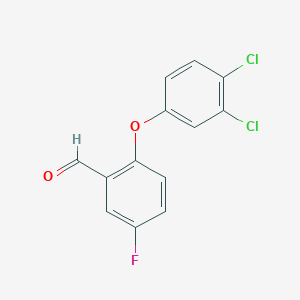
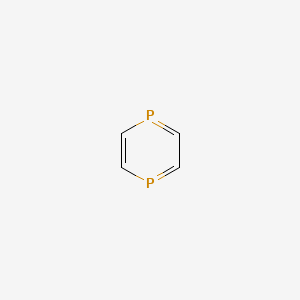
![Dibenzo[b,d]furan-3-carbonitrile](/img/structure/B3257508.png)

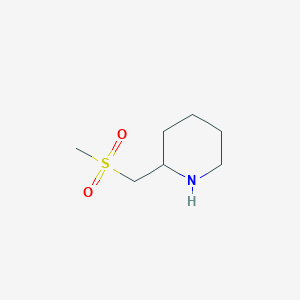
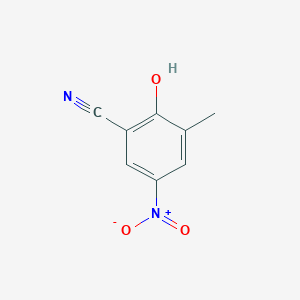
![3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile](/img/structure/B3257532.png)

